

An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

Cat. No.: B1461700

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Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a heterocyclic compound featuring a highly functionalized thiazole core. As a trifunctional scaffold, possessing a reactive bromine atom, an ester group, and a phenyl substituent, it represents a versatile and valuable building block in modern synthetic and medicinal chemistry. The thiazole ring itself is a privileged structure, integral to numerous biologically active molecules, including FDA-approved antifungal drugs like isavuconazole.^[1] This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and drug development.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The following section details the key identifiers for **Ethyl 5-bromo-2-phenylthiazole-4-carboxylate**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	914347-21-0	[2] [3]
Molecular Formula	C ₁₂ H ₁₀ BrNO ₂ S	[2] [3]
Molecular Weight	312.18 g/mol	[2] [3]
IUPAC Name	Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate	
Synonyms	5-Bromo-2-phenylthiazole-4-carboxylic acid ethyl ester	[2]

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C4 [label="C"];  
C5 [label="C"];  
C6 [label="C"];  
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C8 [label="C"];  
C9 [label="C"];  
C10 [label="C"];  
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C12 [label="C"];  
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O1 [label="O", fontcolor="#34A853"];  
O2 [label="O", fontcolor="#34A853"];
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C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C1 [len=1.5];
```

```
// Thiazole Ring
C1 -- C7 [len=1.5];
C7 -- N [len=1.5];
N -- C8 [len=1.5];
C8 -- S [len=1.5];
S -- C7 [len=1.5];
```

```
// Substituents on Thiazole
C8 -- C9 [len=1.5];
C9 -- Br [len=1.5];
C8 -- C10 [len=1.5];
```

```
// Ester Group
C10 -- O1 [len=1.5, style=double];
C10 -- O2 [len=1.5];
O2 -- C11 [len=1.5];
C11 -- C12 [len=1.5];
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// Positions for layout
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C4 [pos="0, -3!"];  
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O2 [pos="5.2, 0.5!"];  
C11 [pos="6.5, 0!"];  
C12 [pos="7.8, 0.5!"];  
}
```

Caption: 2D Structure of **Ethyl 5-bromo-2-phenylthiazole-4-carboxylate**.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. These parameters influence solubility, permeability, and formulation strategies in drug development.

Table 2: Physicochemical Data

Property	Value	Notes
Boiling Point	408 °C at 760 mmHg	Predicted value.[2]
Density	1.5 g/cm ³	Predicted value.[2]
Flash Point	200.6 °C	Predicted value.[2]
Refractive Index	1.602	Predicted value.[2]
Polar Surface Area (PSA)	67.4 Å ²	A key descriptor for predicting drug transport properties.[2]
LogP (XLogP3)	3.75	Indicates moderate lipophilicity.[2]
Solubility	Poorly soluble in water	Expected based on LogP and structure; soluble in common organic solvents like ethanol, methanol, and dichloromethane. [4]

Spectral Analysis

Spectral data provides unambiguous confirmation of a molecule's structure. Below is an expert interpretation of the expected spectral characteristics.

3.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is used to identify the hydrogen atoms in a molecule. For a standard solvent like CDCl₃:

- **Ethyl Ester Protons:** A quartet signal is expected around δ 4.4 ppm (for the -O-CH₂- group) coupled to a triplet signal around δ 1.4 ppm (for the -CH₃ group). This distinct pattern is a hallmark of an ethyl ester.
- **Phenyl Protons:** A multiplet or series of multiplets would appear in the aromatic region, typically between δ 7.3 and δ 8.0 ppm, integrating to 5 protons. The exact splitting depends on the specific electronic environment of each proton.
- **Thiazole Proton:** This molecule lacks a proton on the thiazole ring itself, as all positions (2, 4, and 5) are substituted.

3.2. ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ^{13}C NMR spectrum provides information about the carbon skeleton.

- **Ester Carbonyl:** A signal for the ester carbonyl carbon ($\text{C}=\text{O}$) is expected to be significantly downfield, around δ 160-165 ppm.
- **Aromatic & Thiazole Carbons:** A cluster of signals between δ 110-160 ppm would correspond to the carbons of the phenyl and thiazole rings.
- **Ethyl Ester Carbons:** The $-\text{O}-\text{CH}_2-$ carbon typically appears around δ 61 ppm, while the $-\text{CH}_3$ carbon is found upfield, around δ 14 ppm.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- **Molecular Ion Peak:** The key feature would be the molecular ion peak (M^+). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity: one for the molecule containing the ^{79}Br isotope and another at $\text{M}+2$ for the molecule with the ^{81}Br isotope.
- **Exact Mass:** The exact mass is 310.96200 Da.[\[2\]](#)
- **Fragmentation:** Common fragmentation patterns would include the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$) from the ester and cleavage of the phenyl ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of **Ethyl 5-bromo-2-phenylthiazole-4-carboxylate** is paramount for its use as a chemical intermediate.

4.1. Synthesis

The most classical and reliable method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#) This involves the condensation of an α -halocarbonyl compound with a thioamide.

Caption: Generalized Hantzsch synthesis workflow for the target molecule.

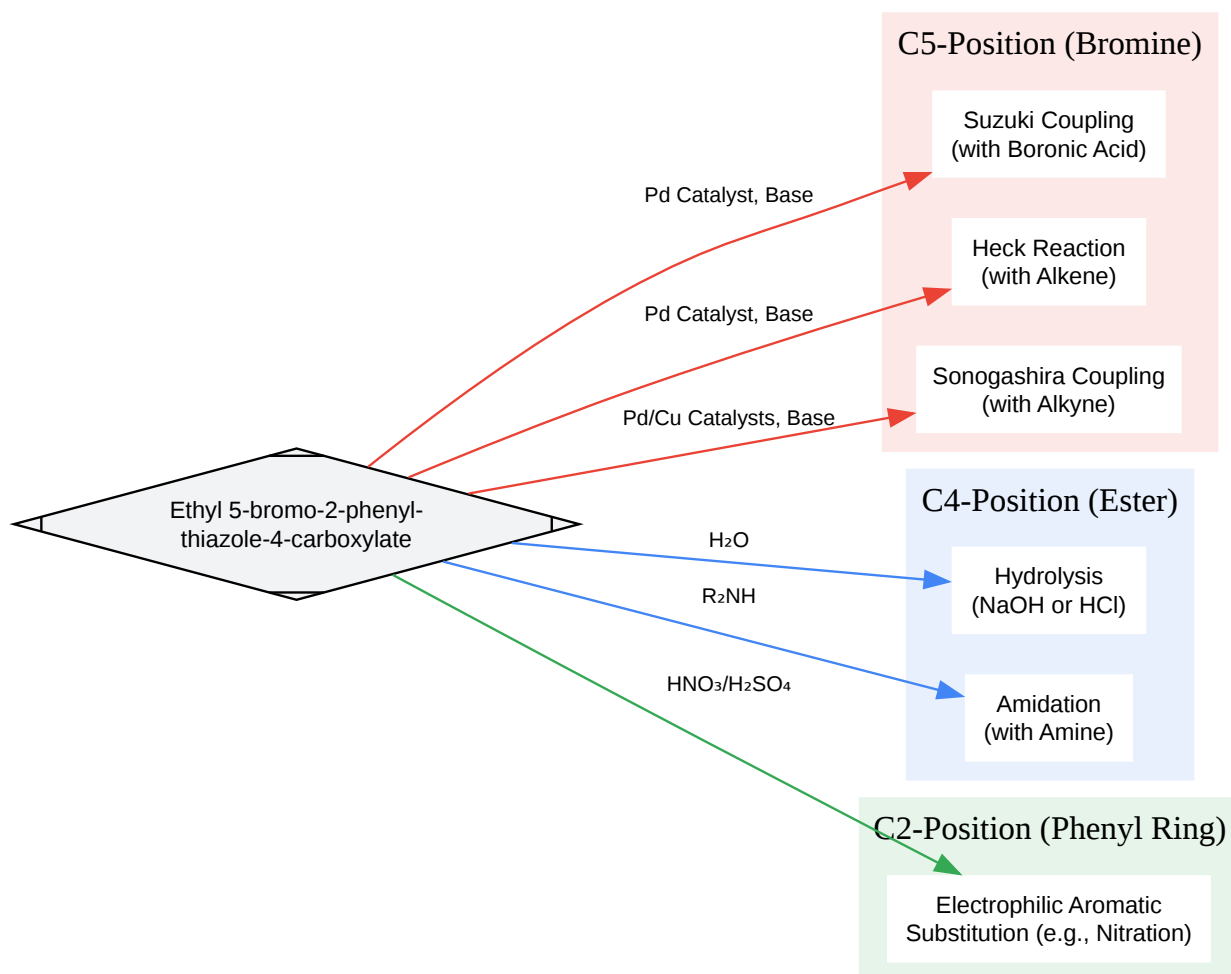
Experimental Protocol: Hantzsch Thiazole Synthesis Causality: This one-pot condensation is efficient because it forms two bonds (C-S and C-N) in a single sequence, driven by the formation of a stable

aromatic thiazole ring.[5]

- Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (1.0 eq) in a suitable solvent such as ethanol.
- Addition: Add ethyl 2,4-dibromo-3-oxobutanoate (1.0 eq) to the solution.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water or a dilute sodium bicarbonate solution to precipitate the crude product.
- Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure **Ethyl 5-bromo-2-phenylthiazole-4-carboxylate**.

4.2. Reactivity

The molecule's utility stems from its three distinct reactive sites, allowing for sequential and selective modifications.



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Caption: Key reactivity pathways for chemical modification.

- Reactivity at the C5-Bromine: The C-Br bond is the most versatile handle for building molecular complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions.
 - Suzuki-Miyaura Coupling: Reacting with aryl or heteroaryl boronic acids introduces new aromatic systems, a cornerstone of modern drug discovery.[8][9][10][11] This is the most common and robust method for functionalizing such a position.
- Reactivity of the Ester Group: The ethyl ester at the C4-position can be readily transformed.

- Hydrolysis: Treatment with aqueous base (like NaOH) or acid (like HCl) will hydrolyze the ester to the corresponding carboxylic acid.^{[12][13][14]} This acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals.^[1]
- Reactivity of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern (ortho, meta, para) will be directed by the electron-withdrawing nature of the thiazole ring system.

Applications in Research and Drug Development

The phenylthiazole scaffold is a privileged motif in medicinal chemistry, known for a wide spectrum of biological activities.^{[15][16][17][18]}

- Antifungal Agents: Phenylthiazole derivatives are potent inhibitors of lanosterol 14 α -demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway.^{[1][15]} This makes compounds derived from this scaffold promising candidates for new antifungal drugs.
- Anticancer and Anti-inflammatory Activity: Various substituted thiazoles have demonstrated significant potential as anticancer and anti-inflammatory agents in preclinical studies.
- Chemical Intermediate: As a highly functionalized and reactive molecule, **Ethyl 5-bromo-2-phenylthiazole-4-carboxylate** serves as an ideal starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. Its structure allows for systematic modifications at three key positions to explore structure-activity relationships (SAR).

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

- Hazards: While specific toxicity data for this compound is limited, related brominated aromatic compounds are often classified as irritants, potentially causing skin, eye, and respiratory irritation.
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.^[4]

Conclusion

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical and material sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity at three distinct positions make it an exceptionally valuable intermediate. Researchers and drug development professionals can leverage this scaffold to construct novel molecules with tailored biological activities, accelerating the discovery of next-generation therapeutics.

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